Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride
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Overview
Description
Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride is a chemical compound with the molecular formula C₁₃H₂₀Cl₂N₂ . It is commonly used in research and pharmaceutical contexts. The compound’s structure includes a quinolizine ring system, and its dihydrochloride form enhances solubility and stability.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors and subsequent purification. Detailed synthetic routes can be found in relevant literature12.
Molecular Structure Analysis
The molecular structure of Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride consists of a bicyclic quinolizine core with a methylamine substituent. The dihydrochloride salt provides additional stability and facilitates handling. Refer to Figure 1 for an illustration of the molecular structure.
!Figure 1: Molecular Structure
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Reductive Amination : Methylamine can react with carbonyl compounds to form secondary amines.
- Salt Formation : The dihydrochloride salt readily forms when the compound reacts with hydrochloric acid.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point of approximately X°C .
- Solubility : It is soluble in water due to its dihydrochloride form.
- Color : Typically appears as a white crystalline powder .
Scientific Research Applications
Chemical Synthesis and Derivative Formation
The compound is actively used in the synthesis of various derivatives and structures in chemical research. Notably, it plays a role in the synthesis of Tetrahydro-1H,7H-benzo[ij]quinolizine-1,7-dione derivatives. These derivatives are obtained via the cyclization of N-alkoxyphenyl-N-(2-carboxyethyl)-β-alanines. The cyclization process can lead to the formation of 9-alkoxy-8-hydroxy-2,3,5,7-tetrahydro-1H,7H-benzo[ij]quinolizine-1,7-diones, showcasing the compound's versatility in chemical synthesis (Kantminene et al., 2002).
Material Science and Electronics
In the realm of material science and electronics, the compound has been utilized in the development of high-performance white organic light-emitting devices. These devices are based on a non-doped-type multiplayer structure that includes specific derivatives of the compound. The precise control of layer thickness in these devices allows for a broad emission spectrum and high efficiency in electronic devices (Yang et al., 2008).
Catalysis and Green Chemistry
The compound also finds applications in green chemistry as a catalyst. An example is its use in the synthesis of medicinally important tetrahydro-1H-benzo[a]chromeno[2,3-c]phenazin-1-ones. This synthesis is notable for its efficiency and the environmentally benign conditions it employs, highlighting the compound's role in sustainable chemistry practices (Reddy et al., 2015).
Sensing and Detection
In detection and sensing technology, the compound is incorporated into chemosensors. For instance, it has been used to develop a novel colorimetric chemosensor for Cu2+, showcasing high selectivity and sensitivity. This application demonstrates the compound's potential in environmental monitoring and public health by enabling the detection of toxic substances in drinking water (Li et al., 2015).
Optoelectronics
In optoelectronics, the compound contributes to the advancement of light-emitting devices and sensors. For example, its derivatives have been used to achieve red-shifted chemiluminescence in specific mediums, representing an exploration into new lighting and display technologies (Saito, 2010).
Safety And Hazards
- Toxicity : Caution is advised during handling due to potential toxicity. Follow proper safety protocols.
- Storage : Store in a cool, dry place away from direct sunlight.
- Disposal : Dispose of according to local regulations.
Future Directions
properties
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c14-9-10-7-11-3-1-5-15-6-2-4-12(8-10)13(11)15;;/h7-8H,1-6,9,14H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZMSZGLZXBFHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145187 |
Source
|
Record name | Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride | |
CAS RN |
102489-73-6 |
Source
|
Record name | Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102489736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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